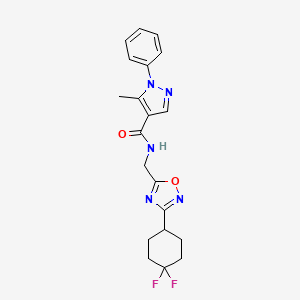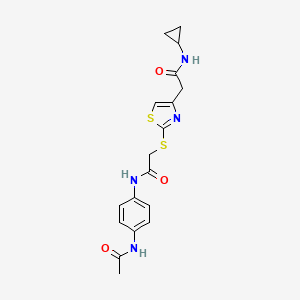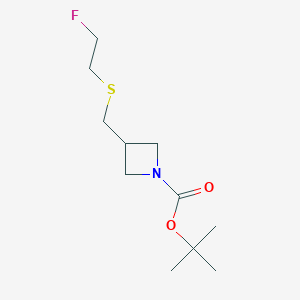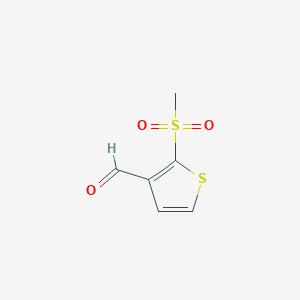![molecular formula C13H23NO4 B2447621 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate CAS No. 196206-09-4](/img/structure/B2447621.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate” is a derivative of amino acids, specifically a Boc-protected amino acid ester. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the cyclopentyl group and the methyl ester also suggest that this compound could be an intermediate in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular formula of a similar compound, DL-N-Boc-HoMoserine Methyl ester, is C10H19NO5 . This suggests that the compound may have a similar structure, with a Boc-protected amino group, a cyclopentyl group, and a methyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the Boc group and the methyl ester in this compound would likely make it relatively non-polar and soluble in organic solvents .Scientific Research Applications
Synthesis of Cyclopentane Derivatives : The compound is used in the synthesis of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate enantiomers, demonstrating the effectiveness of kinetic and parallel kinetic resolutions in organic synthesis (Davies et al., 2003).
Building Block for Cyclopropyl-Containing Amino Acids : It serves as a precursor in the synthesis of new cyclopropyl-containing amino acids in protected form, highlighting its versatility in creating novel amino acid derivatives (Limbach et al., 2009).
Study in Peptide Synthesis : The compound is utilized in the synthesis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, providing insights into peptide conformations and molecular structures (Gebreslasie et al., 2011).
Fluorescent Amino Acid Derivatives : It is used in the synthesis of highly fluorescent amino acid derivatives, demonstrating its application in developing compounds with desirable photophysical properties (Guzow et al., 2001).
Key Intermediate in Natural Product Synthesis : The compound acts as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin, highlighting its importance in biochemical pathways (Qin et al., 2014).
Application in Macrocyclic Azole Peptide Synthesis : It's used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating its role in advanced organic synthesis and peptide research (Magata et al., 2017).
Study of Molecular and Crystal Structure : The compound is studied for its molecular and crystal structure, providing valuable insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).
Use in Photoactivatable Amino-Acid Derivatives : It's part of the synthesis of photoactivatable amino-acid derivatives, useful for studying peptide conformations and interactions (Jaganathen et al., 1990).
Permethylated Cyclodextrins : The compound is involved in the per-O-methylation of amino-cyclodextrins, demonstrating its role in the synthesis of novel carbohydrate derivatives (Kordopati & Tsivgoulis, 2018).
Analytical Chemistry Applications : It is used in the determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, showcasing its utility in quantitative analytical chemistry (Ehrlich-Rogozinski, 1974).
Mechanism of Action
properties
IUPAC Name |
methyl (2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10(11(15)17-4)9-7-5-6-8-9/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBRYIUDLUPSN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)

![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)
![2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2447551.png)



![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)
![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)